molecular formula C17H23NO4 B8257335 (R)-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid

(R)-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid

Cat. No.: B8257335
M. Wt: 305.4 g/mol
InChI Key: OQLDUBTUXROOHQ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for ®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the benzoic acid moiety to yield the corresponding alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products

    Oxidation: Products include oxidized derivatives of the piperidine ring.

    Reduction: Products include the corresponding alcohol of the benzoic acid moiety.

    Substitution: Products include the free amine after removal of the tert-butoxycarbonyl group.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of ®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)phenylacetic acid
  • ®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzamide
  • ®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzonitrile

Uniqueness

®-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid is unique due to the specific combination of the piperidine ring, tert-butoxycarbonyl group, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-5-4-9-14(18)12-7-6-8-13(11-12)15(19)20/h6-8,11,14H,4-5,9-10H2,1-3H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLDUBTUXROOHQ-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.